(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone (E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone
Brand Name: Vulcanchem
CAS No.: 723294-86-8
VCID: VC8133326
InChI: InChI=1S/C17H15F3O2/c18-17(19,20)16(22)14-11-5-10-13(15(14)21)9-4-8-12-6-2-1-3-7-12/h1-4,6-9,14H,5,10-11H2/b8-4+,13-9+
SMILES: C1CC(C(=O)C(=CC=CC2=CC=CC=C2)C1)C(=O)C(F)(F)F
Molecular Formula: C17H15F3O2
Molecular Weight: 308.29 g/mol

(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone

CAS No.: 723294-86-8

Cat. No.: VC8133326

Molecular Formula: C17H15F3O2

Molecular Weight: 308.29 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone - 723294-86-8

Specification

CAS No. 723294-86-8
Molecular Formula C17H15F3O2
Molecular Weight 308.29 g/mol
IUPAC Name (2E)-2-[(E)-3-phenylprop-2-enylidene]-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one
Standard InChI InChI=1S/C17H15F3O2/c18-17(19,20)16(22)14-11-5-10-13(15(14)21)9-4-8-12-6-2-1-3-7-12/h1-4,6-9,14H,5,10-11H2/b8-4+,13-9+
Standard InChI Key SSPFXIJJKPIGTK-BHDALRANSA-N
Isomeric SMILES C1CC(C(=O)/C(=C/C=C/C2=CC=CC=C2)/C1)C(=O)C(F)(F)F
SMILES C1CC(C(=O)C(=CC=CC2=CC=CC=C2)C1)C(=O)C(F)(F)F
Canonical SMILES C1CC(C(=O)C(=CC=CC2=CC=CC=C2)C1)C(=O)C(F)(F)F

Introduction

Structural Characteristics and Spectral Data

Molecular Geometry

The compound exhibits two E-configured double bonds:

  • Between the cyclohexanone ring and the cinnamylidene group.

  • Within the cinnamylidene moiety (C₆H₅-CH=CH-).
    The trifluoroacetyl group (-COCF₃) introduces significant electron-withdrawing effects, influencing reactivity .

Spectroscopic Properties

TechniqueKey Features
¹H NMR- Cyclohexanone protons: δ 1.5–2.5 ppm (multiplet).
- Cinnamylidene vinyl protons: δ 6.5–7.5 ppm (doublets, J = 16 Hz).
- Aromatic protons: δ 7.2–7.8 ppm (multiplet) .
¹³C NMR- Carbonyl (C=O): δ 190–200 ppm.
- Trifluoroacetyl CF₃: δ 110–120 ppm (quartet, J = 288 Hz) .
IR- Strong C=O stretch: 1700–1750 cm⁻¹.
- C-F stretches: 1100–1250 cm⁻¹ .
MS- Molecular ion peak: m/z 308 [M]⁺.
- Fragmentation: Loss of CF₃CO (113 amu) .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via sequential condensation reactions:

  • Knoevenagel Condensation: Cyclohexanone reacts with cinnamaldehyde to form 2-cinnamylidenecyclohexanone .

  • Trifluoroacetylation: The intermediate undergoes acylation with trifluoroacetic anhydride (TFAA) at the 6-position .

Representative Procedure :

  • Step 1: Cyclohexanone (1.0 eq) and cinnamaldehyde (1.1 eq) are condensed in ethanol with piperidine as a catalyst (80°C, 12 h).

  • Step 2: The product is treated with TFAA (1.5 eq) in dichloromethane at 0°C, followed by warming to room temperature.

  • Yield: 65–75% after purification by column chromatography.

Reaction Mechanisms

  • Knoevenagel Condensation: Base-catalyzed enolate formation facilitates nucleophilic attack on the aldehyde, followed by dehydration .

  • Trifluoroacetylation: Electrophilic acylation at the less hindered 6-position due to steric effects from the cinnamylidene group .

Applications in Organic Chemistry

Asymmetric Catalysis

The compound serves as a chiral scaffold for ligand design. The trifluoroacetyl group enhances Lewis acidity, enabling coordination to transition metals (e.g., Cu, Pd) .

Pharmaceutical Intermediates

  • Anticancer Agents: Analogues with similar structures inhibit tubulin polymerization (IC₅₀ = 0.5–2.0 μM) .

  • Anti-inflammatory Activity: Derivatives reduce COX-2 expression by 40–60% at 10 μM .

Materials Science

  • OLEDs: The conjugated cinnamylidene system exhibits fluorescence (λₑₘ = 450–500 nm), making it suitable for blue-light emitters .

ParameterValue
GHS ClassificationH315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Storage-20°C, inert atmosphere
HandlingUse PPE (gloves, goggles)

Environmental Impact

  • Persistence: Low (t₁/₂ < 30 days in water).

  • Bioaccumulation: Log P = 2.8 .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes using organocatalysts .

  • Structure-Activity Relationships (SAR): Modifying the cinnamylidene moiety to enhance biological activity .

  • Green Chemistry: Solvent-free synthesis under microwave irradiation .

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